molecular formula C4H6N4O3 B063513 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide CAS No. 164926-70-9

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

Cat. No. B063513
M. Wt: 158.12 g/mol
InChI Key: SGAVGKGAJNPMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide, also known as AMOC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide is not fully understood, but it is believed to work by interfering with various cellular processes. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the nervous system, leading to paralysis and death.

Biochemical And Physiological Effects

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the activity of various enzymes and transcription factors that are involved in cell growth and proliferation. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the activity of various neurotransmitters and ion channels, leading to paralysis and death.

Advantages And Limitations For Lab Experiments

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its toxicity and potential for off-target effects.

Future Directions

There are several future directions for research on 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the identification of the specific cellular targets of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide in various applications, including medicine, agriculture, and environmental science.

Synthesis Methods

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This is then reacted with methylamine to form 4-nitrobenzamide. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with glyoxal to form 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide.

Scientific Research Applications

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential herbicide and insecticide. In environmental science, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential water treatment agent.

properties

CAS RN

164926-70-9

Product Name

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

Molecular Formula

C4H6N4O3

Molecular Weight

158.12 g/mol

IUPAC Name

4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C4H6N4O3/c1-6-4(9)2-3(5)7-11-8(2)10/h1H3,(H2,5,7)(H,6,9)

InChI Key

SGAVGKGAJNPMKE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=[N+](ON=C1N)[O-]

Canonical SMILES

CNC(=O)C1=[N+](ON=C1N)[O-]

synonyms

1,2,5-Oxadiazole-3-carboxamide,4-amino-N-methyl-,2-oxide(9CI)

Origin of Product

United States

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